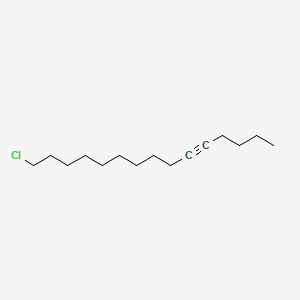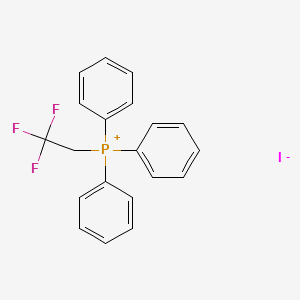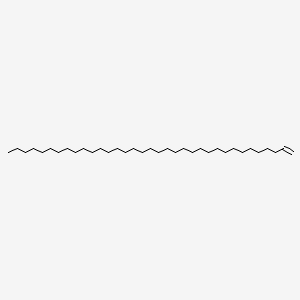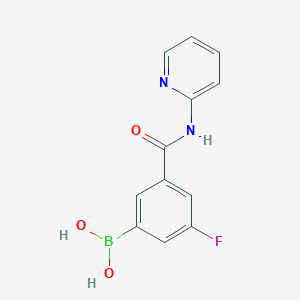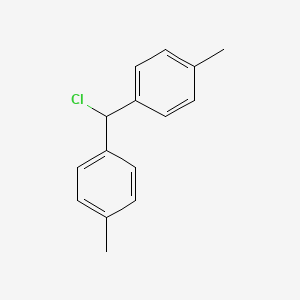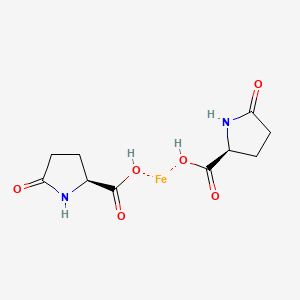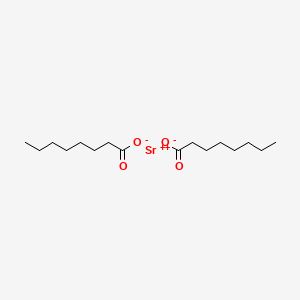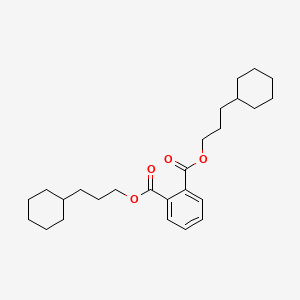
Bis(3-cyclohexylpropyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-cyclohexylpropyl) phthalate is a chemical compound with the molecular formula C26H38O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its unique structure, which includes two cyclohexylpropyl groups attached to a phthalate backbone.
Preparation Methods
The synthesis of Bis(3-cyclohexylpropyl) phthalate typically involves the esterification of phthalic anhydride with 3-cyclohexylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods for phthalates often involve similar esterification processes, but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Bis(3-cyclohexylpropyl) phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester groups into alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Bis(3-cyclohexylpropyl) phthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(3-cyclohexylpropyl) phthalate involves its interaction with nuclear receptors and enzymes in the body. As an endocrine disruptor, it can bind to hormone receptors, such as estrogen and androgen receptors, altering their normal function. This can lead to changes in gene expression and disruption of hormonal balance . Additionally, phthalates can inhibit the activity of detoxifying enzymes in the liver, leading to the accumulation of toxic metabolites .
Comparison with Similar Compounds
Bis(3-cyclohexylpropyl) phthalate can be compared with other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): DEHP is widely used as a plasticizer and has similar applications in flexible PVC production.
Diisononyl phthalate (DiNP): DiNP is another high molecular weight phthalate used in industrial applications.
Dibutyl phthalate (DBP): DBP is a lower molecular weight phthalate used in personal care products and cosmetics.
The uniqueness of this compound lies in its specific cyclohexylpropyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various industries .
Properties
CAS No. |
85409-67-2 |
|---|---|
Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
bis(3-cyclohexylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c27-25(29-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(28)30-20-10-16-22-13-5-2-6-14-22/h7-8,17-18,21-22H,1-6,9-16,19-20H2 |
InChI Key |
IPPGURVEOVWSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



